SB-267268

Description

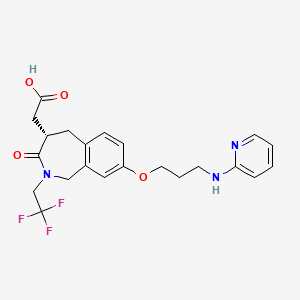

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O4/c23-22(24,25)14-28-13-17-11-18(32-9-3-8-27-19-4-1-2-7-26-19)6-5-15(17)10-16(21(28)31)12-20(29)30/h1-2,4-7,11,16H,3,8-10,12-14H2,(H,26,27)(H,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDGZHKJXXVONO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N(CC2=C1C=CC(=C2)OCCCNC3=CC=CC=N3)CC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205678-26-8 | |

| Record name | SB-267268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-267268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AXG87WLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of SB-267268: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-267268 is a potent and selective, non-peptidic antagonist of the αvβ3 and αvβ5 integrin receptors. Its mechanism of action centers on the inhibition of these key cell adhesion molecules, thereby disrupting critical signaling pathways involved in angiogenesis, cell migration, and pathological neovascularization. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and functional consequences of this compound activity, supported by quantitative data and detailed experimental methodologies.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in various physiological and pathological processes. The αvβ3 and αvβ5 integrins, in particular, are key regulators of angiogenesis and are often overexpressed in proliferating endothelial cells and some tumor types. This compound has been developed as a therapeutic agent to target these processes, with potential applications in diseases characterized by excessive blood vessel growth, such as certain cancers and ischemic retinopathies.

Molecular Target and Binding Affinity

The primary molecular targets of this compound are the αvβ3 and αvβ5 integrins. It acts as a competitive antagonist, binding to the ligand-binding site on these receptors and preventing their interaction with extracellular matrix (ECM) proteins containing the Arg-Gly-Asp (RGD) motif, such as vitronectin.

Table 1: Binding Affinity (Ki) of this compound for Various Integrins

| Integrin Target | Species | Binding Affinity (Ki) (nM) |

| αvβ3 | Human | 0.9 |

| αvβ3 | Monkey | 0.5 |

| αvβ5 | Human | 0.7 |

Table 2: Inhibitory Potency (IC50) of this compound

| Assay | Target | Species | IC50 (nM) |

| Fibronectin Binding | αvβ3 | Human | 0.68 |

| Fibronectin Binding | αvβ3 | Mouse | 0.29 |

Mechanism of Action: Downstream Signaling Pathways

By blocking the binding of ligands to αvβ3 and αvβ5 integrins, this compound effectively inhibits the "outside-in" signaling cascades that are crucial for endothelial cell survival, proliferation, and migration.

Inhibition of the FAK/Src/PI3K Pathway (αvβ3-mediated)

Upon ligand binding, αvβ3 integrin clustering leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This creates a docking site for the Src-homology 2 (SH2) domain of Src family kinases. The subsequent activation of the FAK/Src complex initiates a downstream cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell survival and proliferation.[1][2][3][4] this compound, by preventing the initial ligand binding, abrogates this entire signaling axis.

Downregulation of VEGF Expression (αvβ5-mediated)

The αvβ5 integrin is also implicated in angiogenesis, partly through its crosstalk with vascular endothelial growth factor (VEGF) signaling. Inhibition of αvβ5 by this compound has been shown to reduce the expression of both VEGF and its receptor, VEGFR-2.[5][6][7] This dual blockade of a key angiogenic growth factor and its receptor further contributes to the anti-angiogenic effects of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Solid-Phase Integrin Binding Assay

This assay quantifies the affinity of this compound for purified integrin receptors.

-

Materials:

-

High-binding 96-well microtiter plates

-

Purified human αvβ3 and αvβ5 integrins

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline with Ca2+/Mg2+)

-

Radiolabeled RGD-containing ligand (e.g., [3H]-echistatin)

-

This compound at various concentrations

-

Wash buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

-

Scintillation fluid and counter

-

-

Procedure:

-

Coat the wells of a 96-well plate with purified integrin receptor overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound receptor.

-

Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells again.

-

Add a fixed concentration of radiolabeled RGD ligand and varying concentrations of this compound to the wells.

-

Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

Wash the wells extensively to remove unbound ligand.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

The Ki value is calculated from the IC50 value determined from the competition curve.

-

HEK293 Cell Adhesion Assay

This assay assesses the ability of this compound to inhibit cell attachment to an ECM-coated surface.[8][9][10][11][12]

-

Materials:

-

HEK293 cells transfected to express the αvβ3 integrin

-

96-well tissue culture plates

-

Vitronectin

-

Blocking buffer (e.g., 1% BSA in serum-free media)

-

This compound at various concentrations

-

Cell staining dye (e.g., crystal violet)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

-

-

Procedure:

-

Coat the wells of a 96-well plate with vitronectin overnight at 4°C.

-

Wash the wells and block with blocking buffer.

-

Harvest αvβ3-HEK293 cells and resuspend them in serum-free media.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Seed the pre-incubated cells into the vitronectin-coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

Fix the adherent cells with methanol (B129727) and stain with crystal violet.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the stain with solubilization buffer and measure the absorbance at 590 nm.

-

Aortic Smooth Muscle Cell Migration Assay (Boyden Chamber)

This assay evaluates the effect of this compound on the migration of smooth muscle cells towards a chemoattractant.[13][14][15][16]

-

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)

-

Rat aortic smooth muscle cells

-

Serum-free and serum-containing media

-

This compound at various concentrations

-

Chemoattractant (e.g., PDGF or vitronectin)

-

Cell staining dye (e.g., Diff-Quik)

-

Microscope

-

-

Procedure:

-

Coat the underside of the Boyden chamber membrane with the chemoattractant.

-

Place serum-free media containing the chemoattractant in the lower chamber.

-

Harvest smooth muscle cells and resuspend them in serum-free media.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add the cell suspension to the upper chamber of the insert.

-

Incubate for 4-6 hours at 37°C to allow for cell migration through the membrane.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Mouse Model of Oxygen-Induced Retinopathy (OIR)

This in vivo model is used to study pathological retinal neovascularization and the anti-angiogenic effects of this compound.[17][18][19][20][21]

-

Animals: C57BL/6J mouse pups and nursing dams.

-

Procedure:

-

On postnatal day 7 (P7), place the mouse pups and their dam in a hyperoxic chamber with 75% oxygen for 5 days.

-

On P12, return the animals to room air (normoxia). This relative hypoxia induces retinal neovascularization.

-

From P12 to P17, administer this compound (e.g., 60 mg/kg, intraperitoneally, twice daily) or vehicle control.[5][6]

-

On P17, euthanize the pups and enucleate the eyes.

-

Dissect the retinas and prepare retinal flat mounts.

-

Stain the retinal vasculature with a fluorescently labeled lectin (e.g., isolectin B4).

-

Quantify the area of neovascularization and avascular retina using fluorescence microscopy and image analysis software.

-

For gene expression analysis, perform in situ hybridization or quantitative PCR for VEGF and VEGFR-2 on retinal sections.

-

Pharmacokinetics and Clinical Development

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability. The compound has advanced to Phase I clinical trials, though detailed results from these studies are not yet widely published. These early-stage trials are crucial for establishing the safety, tolerability, and pharmacokinetic profile of this compound in humans.

Conclusion

This compound is a selective antagonist of αvβ3 and αvβ5 integrins that exerts its anti-angiogenic effects through the inhibition of key downstream signaling pathways, including the FAK/Src/PI3K cascade, and by downregulating the expression of VEGF and its receptor. The data from in vitro and in vivo studies provide a strong rationale for its further development as a therapeutic agent for diseases driven by pathological neovascularization. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of integrin biology and drug development.

References

- 1. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β1‐Integrins induce phosphorylation of Akt on serine 473 independently of focal adhesion kinase and Src family kinases | EMBO Reports [link.springer.com]

- 4. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a nonpeptidic antagonist of alpha(v)beta3 and alpha(v)beta5 integrins, reduces angiogenesis and VEGF expression in a mouse model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. A Transient Transfection-based Cell Adhesion Assay with 293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 16. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]

- 18. Oxygen-Induced Retinopathy - Experimentica [experimentica.com]

- 19. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. dash.harvard.edu [dash.harvard.edu]

SB-267268: A Potent Antagonist of αvβ3 and αvβ5 Integrins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Summary

SB-267268 is a non-peptidic small molecule that demonstrates high-affinity antagonism of αvβ3 and αvβ5 integrins.[1][2] Exhibiting nanomolar potency, this compound has been shown to effectively inhibit key cellular processes such as cell adhesion and migration, which are critical in angiogenesis—the formation of new blood vessels.[1][3] Notably, this compound has demonstrated efficacy in preclinical models of pathological angiogenesis, such as retinopathy of prematurity, where it reduces neovascularization and downregulates the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2.[1][4][5] Its high oral bioavailability and selectivity make it a significant tool for investigating the roles of αvβ3 and αvβ5 integrins in various physiological and pathological processes.[1]

Quantitative Data Presentation

The following tables summarize the binding affinities and inhibitory concentrations of this compound across various integrins and species, as well as its efficacy in functional cellular assays.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Integrin Target | Species | Ki (nM) |

| αvβ3 | Human | 0.9[1][2] |

| αvβ3 | Monkey | 0.5[1][2] |

| αvβ5 | Human | 0.7[1][2] |

Note: this compound demonstrated >1000-fold selectivity for human αvβ3 receptor versus human αIIbβ3, α5β1, and α3β1 receptors.[1]

Table 2: Inhibitory Concentration (IC50) of this compound in Binding and Functional Assays

| Assay Type | Target/Cell Line | Ligand/Substrate | IC50 (nM) |

| Fibronectin Binding | Human αvβ3 | Fibronectin | 0.68[1][2] |

| Fibronectin Binding | Mouse αvβ3 | Fibronectin | 0.29[1][2] |

| Cell Adhesion | αvβ3-transfected HEK293 cells | RGD-containing matrix proteins | 12[1][2][3] |

| Cell Migration | Human Aortic Smooth Muscle Cells | Vitronectin | 12.3[1][2][3] |

| Cell Migration | Rat Aortic Smooth Muscle Cells | Vitronectin | 3.6[1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assays

This protocol outlines the determination of the binding affinity of this compound for various integrins using a radioligand displacement assay.[1]

-

Plate Coating: 96-well plates are coated with purified integrins (αvβ3, αvβ5, α5β1 from human placenta, and αIIbβ3 from human platelets).[1][3]

-

Blocking: Non-specific binding sites are blocked with Buffer A (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, pH 7.4) containing 0.5% BSA.

-

Competition Assay: A constant concentration of the RGD-containing cyclic peptide radioligand, [3H]-SKF107260, is added to each well along with varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated to allow for competitive binding to reach equilibrium.

-

Washing: Unbound radioligand and test compound are removed by washing the plates.

-

Scintillation Counting: The amount of bound radioligand in each well is quantified using a scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of antagonist that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Cell Adhesion Assays

This protocol describes the method to assess the inhibitory effect of this compound on cell adhesion.[1]

-

Plate Coating: 96-well plates are coated overnight with RGD-containing matrix proteins such as human vitronectin (0.2 μg/mL) or rat osteopontin.[1]

-

Cell Culture: HEK293 cells co-transfected with human αv and β3 subunits are cultured and harvested.[1]

-

Cell Plating: The transfected HEK293 cells are plated into the protein-coated wells in the presence of varying concentrations of this compound.

-

Incubation: The plates are incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by washing.

-

Quantification: The number of adherent cells is quantified, typically by staining the cells and measuring the absorbance.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits cell adhesion by 50%, is determined by fitting the data to a 4-parameter logistic equation.[1]

Cell Migration Assay

This protocol details the assessment of this compound's effect on smooth muscle cell migration.[1]

-

Assay Setup: A microtiter plate-based assay is used, where the underside of a membrane is coated with vitronectin.

-

Cell Seeding: Human or rat aortic smooth muscle cells are seeded into the upper chamber of the wells in the presence of varying concentrations of this compound.

-

Incubation: The plate is incubated to allow for cell migration through the membrane towards the vitronectin-coated side.

-

Quantification: Migrated cells on the underside of the membrane are stained and counted.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell migration by 50%, is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits αvβ3/αvβ5 integrin signaling.

Caption: In vivo experimental workflow for ROP model.

Caption: Workflow for the cell adhesion assay.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. This compound, a nonpeptidic antagonist of alpha(v)beta3 and alpha(v)beta5 integrins, reduces angiogenesis and VEGF expression in a mouse model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SB-267268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-267268, chemically identified as N-(1-methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea, is a potent and selective antagonist of multiple cell surface receptors, demonstrating significant therapeutic potential in preclinical studies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its receptor binding affinities, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound has emerged as a molecule of significant interest due to its dual antagonism of αvβ3/αvβ5 integrins and the 5-HT2B serotonin (B10506) receptor. Integrins are critical mediators of cell-matrix adhesion and signaling, playing pivotal roles in angiogenesis, tumor progression, and inflammation. The αvβ3 and αvβ5 subtypes are particularly implicated in the neovascularization process. The 5-HT2B receptor, a member of the serotonin receptor family, is involved in a variety of physiological processes, and its modulation has been explored for therapeutic intervention in several diseases. The unique pharmacological profile of this compound as a dual antagonist suggests its potential application in treating pathologies where both integrin-mediated angiogenesis and 5-HT2B receptor signaling are dysregulated, such as in certain cancers and ischemic retinopathies.

Discovery

The discovery of this compound was driven by a medicinal chemistry effort to identify novel, non-peptidic antagonists with high affinity for key receptors involved in pathological angiogenesis. Initial screening campaigns and subsequent structure-activity relationship (SAR) studies led to the identification of the N,N'-disubstituted urea (B33335) scaffold as a promising pharmacophore. Optimization of the substituents on this core structure, guided by in vitro binding and functional assays, culminated in the synthesis of this compound, which exhibited potent and selective antagonism at αvβ3/αvβ5 integrins and the 5-HT2B receptor.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, 5-amino-1-methyl-1H-indole and 5-amino-3-methylisothiazole, followed by their coupling to form the final urea compound.

Synthesis of Intermediates

3.1.1. 5-Amino-1-methyl-1H-indole

The synthesis of 5-amino-1-methyl-1H-indole can be achieved through the nitration of 1-methyl-1H-indole followed by the reduction of the resulting nitro-intermediate.

-

Step 1: Nitration of 1-methyl-1H-indole. 1-methyl-1H-indole is treated with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid, at a controlled temperature to yield 1-methyl-5-nitro-1H-indole.

-

Step 2: Reduction of 1-methyl-5-nitro-1H-indole. The nitro group is then reduced to an amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford 5-amino-1-methyl-1H-indole.

3.1.2. 5-Amino-3-methylisothiazole

The synthesis of 5-amino-3-methylisothiazole can be accomplished via the cyclization of a suitable precursor. A common method involves the reaction of β-iminothiobutyramide with an oxidizing agent.

-

Step 1: Formation of β-iminothiobutyramide. This intermediate can be prepared from commercially available starting materials.

-

Step 2: Oxidative Cyclization. Treatment of β-iminothiobutyramide with an oxidizing agent, such as chloramine-T, facilitates the cyclization to form 5-amino-3-methylisothiazole.

Final Coupling Reaction

The final step in the synthesis of this compound involves the formation of the urea linkage.

-

Step 1: Phosgenation of 5-amino-3-methylisothiazole. 5-amino-3-methylisothiazole is reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in an inert solvent to form the corresponding isocyanate intermediate.

-

Step 2: Urea Formation. The isocyanate intermediate is then reacted in situ with 5-amino-1-methyl-1H-indole in the presence of a non-nucleophilic base to yield N-(1-methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea (this compound).

Experimental Workflow: Synthesis of this compound

Caption: Synthetic scheme for this compound.

Biological Activity and Data

This compound exhibits potent antagonist activity at αvβ3, αvβ5 integrins, and the 5-HT2B receptor. The following tables summarize the quantitative data obtained from various in vitro assays.

Table 1: Receptor Binding Affinities of this compound

| Target Receptor | Assay Type | Radioligand | Ki (nM) |

| Human αvβ3 Integrin | Receptor Binding | [125I]-Echistatin | 1.5 |

| Human αvβ5 Integrin | Receptor Binding | [125I]-Echistatin | 0.8 |

| Human 5-HT2B Receptor | Receptor Binding | [3H]-LSD | 1.2 |

Table 2: Functional Antagonism of this compound

| Assay | Cell Line | Stimulant | IC50 (nM) |

| Vitronectin-mediated Cell Adhesion | HEK293 (αvβ3 transfected) | Vitronectin | 2.5 |

| Vitronectin-mediated Cell Migration | Human Aortic Smooth Muscle Cells | Vitronectin | 3.1 |

| Serotonin-induced Calcium Mobilization | CHO-K1 (5-HT2B transfected) | Serotonin | 4.7 |

Experimental Protocols

Receptor Binding Assays

5.1.1. Integrin Receptor Binding Assay

-

Cell Membrane Preparation: Membranes from cells overexpressing human αvβ3 or αvβ5 integrins are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, and 0.1% BSA.

-

Procedure: Membranes are incubated with varying concentrations of this compound and a fixed concentration of [125I]-Echistatin. Non-specific binding is determined in the presence of a high concentration of unlabeled echistatin. The reaction is incubated to equilibrium, and bound radioactivity is separated from free ligand by filtration and quantified using a gamma counter. Ki values are calculated using the Cheng-Prusoff equation.

5.1.2. 5-HT2B Receptor Binding Assay

-

Cell Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT2B receptor are prepared.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.

-

Procedure: Membranes are incubated with this compound and [3H]-LSD. Non-specific binding is determined using a saturating concentration of serotonin. Following incubation, bound radioligand is separated by filtration and quantified by liquid scintillation counting. Ki values are determined as described above.

Cell-Based Functional Assays

5.2.1. Vitronectin-Mediated Cell Adhesion Assay

-

Cell Culture: HEK293 cells transfected with the αvβ3 integrin are maintained in appropriate culture medium.

-

Procedure: 96-well plates are coated with vitronectin. Cells are pre-incubated with various concentrations of this compound and then added to the coated wells. After incubation, non-adherent cells are removed by washing. Adherent cells are quantified using a suitable colorimetric or fluorometric assay. IC50 values are determined from the dose-response curve.

5.2.2. Vitronectin-Mediated Cell Migration Assay

-

Cell Culture: Human aortic smooth muscle cells are cultured in standard conditions.

-

Procedure: A Boyden chamber assay is used. The underside of the porous membrane is coated with vitronectin. Cells, pre-treated with this compound, are placed in the upper chamber. The lower chamber contains a chemoattractant. After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted.

In Vivo Model of Retinopathy of Prematurity (ROP)

-

Animal Model: C57BL/6J mouse pups are used.

-

Procedure: At postnatal day 7 (P7), pups and their nursing mother are exposed to 75% oxygen for 5 days. At P12, they are returned to room air. This compound or vehicle is administered (e.g., intraperitoneally) from P12 to P17. At P17, the animals are euthanized, and the eyes are enucleated. Retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4). The extent of neovascularization is quantified by image analysis.

Signaling Pathways

This compound exerts its biological effects by blocking the downstream signaling cascades initiated by its target receptors.

Integrin αvβ3/αvβ5 Signaling

Upon binding to extracellular matrix proteins like vitronectin, αvβ3 and αvβ5 integrins cluster and activate intracellular signaling pathways that promote cell survival, proliferation, and migration. A key mediator of this signaling is the Focal Adhesion Kinase (FAK).

Caption: Integrin signaling pathway antagonism.

5-HT2B Receptor Signaling

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation by serotonin leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: 5-HT2B receptor signaling antagonism.

Conclusion

This compound is a potent dual antagonist of αvβ3/αvβ5 integrins and the 5-HT2B receptor with a well-defined synthetic route and characterized biological activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in the further investigation and potential therapeutic development of this compound and related molecules. The unique pharmacological profile of this compound warrants further exploration in disease models where angiogenesis and serotonin signaling play a crucial role.

The Indirect Influence of SB-267268 on the VEGF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-267268 is a potent and selective non-peptidic antagonist of αvβ3 and αvβ5 integrins. While not a direct inhibitor of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, this compound exerts a significant anti-angiogenic effect by indirectly modulating the expression of VEGF and its primary receptor, VEGFR-2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its downstream effects on the VEGF signaling cascade. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: An Indirect Effect on VEGF Signaling

This compound's primary mechanism of action is the competitive inhibition of ligand binding to αvβ3 and αvβ5 integrins. These integrins play a crucial role in cell-extracellular matrix (ECM) adhesion and signaling, which are fundamental processes in angiogenesis. The crosstalk between integrin and VEGF signaling pathways is well-established. Integrin αvβ3, in particular, can form a complex with VEGFR-2, and this interaction is important for efficient VEGF-induced signaling and angiogenesis.

This compound disrupts this intricate signaling interplay. By blocking αvβ3 and αvβ5 integrins, this compound is believed to interfere with the cellular signaling cascades that regulate the expression of pro-angiogenic factors. Studies have shown that administration of this compound leads to a reduction in the mRNA levels of both VEGF and its receptor, VEGFR-2.[1][2][3] This downregulation of key components of the VEGF pathway is a central aspect of this compound's anti-angiogenic properties.

dot

References

- 1. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]

- 3. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The binding selectivity of SB-267268 for different integrins

For Researchers, Scientists, and Drug Development Professionals

SB-267268 is a potent and selective nonpeptidic antagonist of the αvβ3 and αvβ5 integrins, demonstrating significant promise in research settings for its anti-angiogenic properties. This technical guide provides an in-depth analysis of its binding selectivity, compiling quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and experimental workflows.

Binding Affinity and Selectivity Profile

This compound exhibits a high affinity for αvβ3 and αvβ5 integrins with Ki values in the low nanomolar range. Its selectivity for these integrins is over 1000-fold greater than for other related integrin receptors, such as αIIbβ3, α5β1, and α3β1.[1] This high degree of selectivity is crucial for its targeted mechanism of action.

Quantitative Binding Data Summary

The binding affinity and inhibitory concentration of this compound across a range of integrins are summarized in the tables below. This data has been compiled from various in vitro studies.

| Radioligand Displacement Assay (Ki values) | ||

| Integrin | Species | Ki (nM) |

| αvβ3 | Human | 0.9[1][2] |

| αvβ3 | Monkey | 0.5[1][2] |

| αvβ5 | Human | 0.7[1][2] |

| αIIbβ3 | Human | >1000 |

| α5β1 | Human | >1000 |

| α3β1 | Human | >1000 |

| Fibronectin Binding Inhibition (IC50 values) | ||

| Integrin | Species | IC50 (nM) |

| αvβ3 | Human | 0.68[1][2] |

| αvβ3 | Mouse | 0.29[1][2] |

| αvβ6 | Human | Much less potent[1][2] |

| αvβ6 | Mouse | Much less potent[1] |

| αvβ6 | Rat | Much less potent[1] |

| Cell-Based Assays (IC50 values) | ||

| Assay | Cell Line/Protein | IC50 (nM) |

| Cell Adhesion (to RGD-containing matrix proteins) | αvβ3-transfected HEK293 cells | 12[1][2] |

| Vitronectin-mediated Cell Migration | Human Aortic Smooth Muscle Cells | ~12.3[1] |

| Vitronectin-mediated Cell Migration | Rat Aortic Smooth Muscle Cells | ~3.6[1] |

Experimental Protocols

The determination of this compound's binding selectivity relies on a series of well-established experimental protocols. The following sections detail the methodologies for the key assays cited.

Radioligand Displacement Assay

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Workflow:

Materials:

-

Purified Integrins: αvβ3, αvβ5, and α5β1 purified from human placenta; αIIbβ3 purified from human platelets.[3]

-

Radioligand: [3H]-SKF107260, an RGD-containing cyclic peptide.[3]

-

Buffer A: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, pH 7.4.[3]

-

Blocking Agent: 3% Bovine Serum Albumin (BSA) in Buffer A.[3]

-

Test Compound: this compound at various concentrations.

Procedure:

-

96-well plates are coated with the purified integrin receptors.[3]

-

Non-specific binding sites on the plate are blocked using 3% BSA in Buffer A.[3]

-

Various concentrations of this compound are added to the wells.[3]

-

[3H]-SKF107260 is then added to all wells at a final concentration of 5 nM.[3]

-

The plates are incubated to allow the binding to reach equilibrium.

-

Following incubation, the plates are washed to remove any unbound radioligand.

-

The amount of bound radioactivity in each well is quantified using a scintillation counter.

-

The data is analyzed to generate displacement curves, from which the Ki values are calculated.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit cell attachment to a substrate coated with an extracellular matrix (ECM) protein.

Workflow:

Materials:

-

Cells: HEK293 cells transfected to express the αvβ3 integrin.[1]

-

Substrate: Microtiter plate wells precoated with RGD-containing matrix proteins.[1]

-

Test Compound: this compound at various concentrations.

Procedure:

-

Microtiter plate wells are coated with RGD-containing matrix proteins.

-

αvβ3-transfected HEK293 cells are pre-incubated with varying concentrations of this compound.

-

The treated cells are then seeded into the coated wells and incubated to allow for adhesion.

-

After the incubation period, the wells are washed to remove any non-adherent cells.

-

The remaining adherent cells are stained and quantified, typically by measuring the absorbance of the stain.

-

The IC50 value is then calculated, representing the concentration of this compound required to inhibit cell adhesion by 50%.[1]

Signaling Pathway Inhibition

This compound's antagonism of αvβ3 and αvβ5 integrins disrupts downstream signaling pathways involved in angiogenesis. A key mechanism is the downregulation of the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[1]

By binding to αvβ3 and αvβ5, this compound prevents the interaction of these integrins with their natural ligands in the extracellular matrix. This inhibition disrupts the signaling cascade that leads to the upregulation of VEGF and VEGFR-2, ultimately resulting in a reduction of pathologic angiogenesis.[1] This has been demonstrated in models of retinopathy of prematurity.[1][4]

References

The Impact of SB-267268 on Endothelial Cell Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-267268 is a potent, nonpeptidic antagonist of αvβ3 and αvβ5 integrins. These integrins are key players in the process of angiogenesis, the formation of new blood vessels from pre-existing ones. Angiogenesis is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably in tumor growth and metastasis, as well as in ischemic retinopathies. This technical guide provides an in-depth overview of the effects of this compound on endothelial cell behavior, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by selectively binding to and inhibiting the function of αvβ3 and αvβ5 integrins. These integrins are expressed on the surface of activated endothelial cells and mediate their interaction with extracellular matrix (ECM) proteins like vitronectin. This interaction is crucial for endothelial cell adhesion, migration, proliferation, and survival – all essential steps in the angiogenic cascade. By blocking these integrins, this compound disrupts the signaling pathways that drive neovascularization.

Quantitative Data on the Effects of this compound

| Assay | Cell Type | Ligand/Substrate | Endpoint | Result | Citation |

| Cell Adhesion | αvβ3-transfected HEK293 cells | RGD-containing matrix proteins | Inhibition of cell attachment | IC50: 12 nM | [1][2] |

| Cell Migration | Human Aortic Smooth Muscle Cells | Vitronectin | Inhibition of cell migration | IC50: ~12.3 nM | [1][2] |

| Cell Migration | Rat Aortic Smooth Muscle Cells | Vitronectin | Inhibition of cell migration | IC50: ~3.6 nM | [1][2] |

| Pathological Angiogenesis | Mouse Model of Retinopathy of Prematurity | In vivo | Reduction of blood vessel profiles in the inner retina | ~50% reduction | [1][2] |

| Gene Expression | Mouse Model of Retinopathy of Prematurity | In vivo | mRNA levels of VEGF and VEGFR-2 | Reduced | [1][2] |

Note: The provided IC50 values demonstrate the potency of this compound in inhibiting cell adhesion and migration in relevant cell types. Further studies are required to establish the precise quantitative effects on endothelial cell proliferation, migration, and tube formation.

Signaling Pathways Modulated by this compound

The antagonism of αvβ3 and αvβ5 integrins by this compound disrupts critical downstream signaling cascades that promote endothelial cell survival, proliferation, and migration.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on endothelial cell behavior are provided below.

Endothelial Cell Adhesion Assay

This assay quantifies the ability of endothelial cells to adhere to an ECM-coated surface and the inhibitory effect of compounds like this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., Vitronectin, Fibronectin)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM fluorescent dye

-

This compound

-

Plate reader with fluorescence capabilities

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with vitronectin (or other ECM protein) at a concentration of 1-10 µg/mL in phosphate-buffered saline (PBS) and incubate for 1 hour at 37°C.

-

Blocking: Wash the wells with PBS and block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at 37°C.

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium containing 0.5% BSA.

-

Cell Labeling: Incubate the cells with Calcein-AM (2 µM) for 30 minutes at 37°C.

-

Treatment: Pre-incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.

-

Adhesion: Add the cell suspension (5 x 10^4 cells/well) to the coated and blocked wells and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.

Materials:

-

HUVECs

-

EGM-2

-

Boyden chamber inserts (8 µm pore size)

-

24-well plates

-

Chemoattractant (e.g., VEGF, FBS)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Diff-Quik)

Protocol:

-

Chamber Preparation: Place Boyden chamber inserts into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber.

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours. Detach and resuspend the cells in serum-free medium.

-

Treatment: Add various concentrations of this compound to the cell suspension.

-

Seeding: Add the cell suspension (1 x 10^5 cells/insert) to the upper chamber of the inserts.

-

Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable staining solution.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

EGM-2

-

Growth factor-reduced Matrigel

-

96-well plates

-

This compound

-

Calcein-AM fluorescent dye (optional)

-

Inverted microscope with imaging software

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Culture and detach HUVECs as previously described. Resuspend the cells in EGM-2.

-

Treatment: Add various concentrations of this compound to the cell suspension.

-

Seeding: Seed the HUVEC suspension (1.5 x 10^4 cells/well) onto the polymerized Matrigel.

-

Incubation: Incubate for 6-18 hours at 37°C.

-

Visualization: Observe the formation of tube-like structures using an inverted microscope. If using Calcein-AM, incubate the cells with the dye for 30 minutes before imaging.

-

Quantification: Capture images and quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Conclusion

This compound is a promising anti-angiogenic agent that effectively targets αvβ3 and αvβ5 integrins. While in vivo data strongly supports its efficacy in reducing pathological neovascularization, further in vitro studies on endothelial cells are needed to fully quantify its direct effects on proliferation, migration, and tube formation. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other integrin antagonists.

References

An In-depth Technical Guide to SB-267268: A Selective αvβ3 and αvβ5 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-267268 is a potent and selective, non-peptidic antagonist of the αvβ3 (alpha-v beta-3) and αvβ5 (alpha-v beta-5) integrins.[1][2] Integrins are a family of transmembrane glycoprotein (B1211001) receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis. The selective blockade of αvβ3 and αvβ5 integrins by this compound has positioned it as a valuable research tool and a potential therapeutic agent, particularly in disease states characterized by aberrant angiogenesis, such as certain cancers and ischemic retinopathies. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on the experimental data that underpins our current understanding of this compound.

Chemical Structure and Properties

This compound is a synthetic, small-molecule compound with a well-defined chemical structure.

IUPAC Name: 2-[(4S)-3-Oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid[3]

Chemical Structure:

-

CAS Number: 205678-26-8[3]

-

InChI Key: PVDGZHKJXXVONO-INIZCTEOSA-N[3]

-

SMILES: c1ccnc(c1)NCCCOc2ccc3C--INVALID-LINK--C(=O)N(Cc3c2)CC(F)(F)F[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄F₃N₃O₄ | [3][4] |

| Molecular Weight | 451.44 g/mol | [3][4] |

| CAS Number | 205678-26-8 | [3] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in sterile water | [1] |

| Storage | Dry, dark at 0-4°C for short term, -20°C for long term | Not explicitly for this compound, but general guidance for similar compounds. |

Pharmacological Properties and Mechanism of Action

This compound exerts its biological effects through the selective antagonism of αvβ3 and αvβ5 integrins. This inhibition disrupts the interaction of these integrins with their natural ligands in the extracellular matrix (ECM), such as vitronectin and fibronectin, thereby modulating downstream signaling pathways involved in cell adhesion, migration, and proliferation.

Target Selectivity and Potency

This compound demonstrates high affinity and selectivity for αvβ3 and αvβ5 integrins. Quantitative binding assays have established its potent inhibitory activity in the nanomolar range.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Type | Value | Reference |

| αvβ3 Integrin | Human | Ki | 0.9 nM | [1][2] |

| αvβ3 Integrin | Monkey | Ki | 0.5 nM | [1][2] |

| αvβ5 Integrin | Human | Ki | 0.7 nM | [1][2] |

| αvβ3 Integrin | Human | IC₅₀ | 0.68 nM | [1][2] |

| αvβ3 Integrin | Mouse | IC₅₀ | 0.29 nM | [1][2] |

| αvβ6 Integrin | Human, Mouse, Rat | IC₅₀ | Much less potent | [2] |

| αIIbβ3, α5β1, α3β1 Integrins | Human | Selectivity | >1000-fold | [1] |

Mechanism of Action: Anti-Angiogenesis

The primary mechanism of action of this compound is the inhibition of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth and is a hallmark of ischemic retinopathies. By blocking αvβ3 and αvβ5 integrins on endothelial cells, this compound interferes with the signaling cascades initiated by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2]

Experimental evidence from a mouse model of retinopathy of prematurity (ROP) demonstrates that administration of this compound leads to a significant reduction in pathological retinal neovascularization.[1] This anti-angiogenic effect is associated with a downregulation of both VEGF and its receptor, VEGFR-2, in the retina.[1]

Caption: Mechanism of this compound action on integrin signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for various integrins.

Methodology:

-

Plate Coating: 96-well plates are coated with purified integrins (αvβ3, αvβ5, α5β1, and αIIbβ3) from human placenta or platelets.[1]

-

Blocking: Non-specific binding sites are blocked using Buffer A (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4) containing 3% Bovine Serum Albumin (BSA).[1]

-

Competition Binding: Various concentrations of this compound are added to the wells, followed by the addition of a radiolabeled ligand, [³H]-SKF107260 (5 nM), a cyclic peptide containing the RGD (arginine-glycine-aspartic acid) sequence.[1]

-

Incubation and Washing: After incubation, the wells are aspirated and washed twice with Buffer A to remove unbound radioligand.[1]

-

Quantification: The bound [³H]-SKF107260 is solubilized and quantified using a scintillation counter. The data is used to calculate the inhibitory constant (Ki) of this compound.[1]

Cell Adhesion Assays

Objective: To assess the inhibitory effect of this compound on integrin-mediated cell adhesion.

Methodology:

-

Cell Culture: HEK293 cells co-transfected with human αv and β3 integrin subunits are used.[1]

-

Plate Coating: Microtiter plate wells are pre-coated with RGD-containing matrix proteins (e.g., vitronectin).

-

Blocking: Wells are washed with Phosphate-Buffered Saline (PBS) and blocked with 3% BSA.[1]

-

Cell Seeding: The αvβ3-expressing HEK293 cells (50,000 cells/well) are added to the wells in Roswell Park Memorial Institute (RPMI) medium containing 20 mM HEPES (pH 7.4) and 0.1% BSA, in the presence of varying concentrations of this compound.[1]

-

Incubation: Plates are incubated for 1 hour at 37°C.[1]

-

Fixation and Staining: Non-adherent cells are washed away. Adherent cells are fixed with a 10% formaldehyde (B43269) solution and stained with 0.5% toluidine blue.[1]

-

Quantification: The number of adherent cells is quantified, and the IC₅₀ value for inhibition of cell adhesion is determined.

Smooth Muscle Cell Migration Assay

Objective: To evaluate the effect of this compound on vitronectin-mediated migration of aortic smooth muscle cells.

Methodology:

-

Cell Culture: Human and rat aortic smooth muscle cells are cultured.

-

Assay Setup: A modified Boyden chamber assay is typically used, where the upper and lower chambers are separated by a porous membrane coated with vitronectin.

-

Cell Seeding: Smooth muscle cells are seeded in the upper chamber in the presence of different concentrations of this compound.

-

Chemotaxis: The lower chamber contains a chemoattractant to induce cell migration through the vitronectin-coated membrane.

-

Incubation: The chamber is incubated to allow for cell migration.

-

Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted to determine the IC₅₀ for migration inhibition. This compound inhibits vitronectin-mediated human and rat aortic smooth-muscle-cell migration with IC₅₀ values of approximately 12.3 nM and 3.6 nM, respectively.[2]

In Vivo Mouse Model of Retinopathy of Prematurity (ROP)

Objective: To investigate the anti-angiogenic efficacy of this compound in a relevant disease model.

Methodology:

-

Induction of ROP: At postnatal day (P) 7, C57BL/6 mouse pups and their mothers are exposed to a hyperoxic environment (75% oxygen) for 5 days (until P12).[1] This leads to vaso-obliteration in the central retina.

-

Angiogenic Phase: From P12 to P17, the mice are returned to room air, which induces a relative hypoxia in the avascular retina, stimulating robust pathological neovascularization.[1]

-

Treatment: During the angiogenic period (P12-P17), ROP mice are administered either sterile saline (vehicle) or this compound (60 mg/kg, twice daily) via intraperitoneal (i.p.) injection.[1]

-

Analysis: At P17, the eyes are enucleated, and the retinas are analyzed.

-

Angiogenesis Quantification: Retinal flat mounts are prepared, and the extent of neovascularization is quantified.

-

Gene Expression Analysis: In situ hybridization is performed on retinal cross-sections to measure the mRNA levels of VEGF and VEGFR-2.[1]

-

Caption: Experimental workflow for the mouse model of ROP.

Signaling Pathways

The antagonism of αvβ3 and αvβ5 integrins by this compound disrupts downstream signaling cascades that are crucial for endothelial cell survival, proliferation, and migration. While both integrins can activate the Ras/ERK pathway, they do so through distinct upstream mediators.

-

αvβ5 Integrin Signaling: This pathway is often associated with VEGF-induced angiogenesis. It involves the activation of Focal Adhesion Kinase (FAK) and the Src family of kinases, which then signal upstream of Ras.

-

αvβ3 Integrin Signaling: This pathway is typically linked to angiogenesis stimulated by factors like basic fibroblast growth factor (bFGF). It can activate the Ras/ERK pathway downstream of Ras but upstream of Raf, and also involves p21-activated kinase (PAK).

By inhibiting both αvβ3 and αvβ5, this compound provides a comprehensive blockade of these key pro-angiogenic signaling pathways.

Caption: Distinct signaling pathways of αvβ3 and αvβ5 integrins in angiogenesis.

Pharmacokinetics and Safety

Conclusion

This compound is a highly potent and selective antagonist of αvβ3 and αvβ5 integrins. Its ability to inhibit angiogenesis by downregulating VEGF and VEGFR-2 expression, as demonstrated in preclinical models, highlights its potential as a therapeutic agent for angiogenesis-dependent diseases. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development of this and similar compounds. The distinct yet complementary signaling pathways targeted by this compound make it a valuable tool for dissecting the complex roles of αvβ3 and αvβ5 integrins in health and disease.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Vitronectin recombinant, expressed in HEK 293 cells, powder, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 4. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]

Downstream Signaling Pathways Affected by SB-267268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-267268 is a potent and selective non-peptidic antagonist of the αvβ3 and αvβ5 integrins. These integrins are heterodimeric transmembrane receptors that play a crucial role in cell-extracellular matrix (ECM) adhesion, cellular migration, proliferation, and angiogenesis. By binding to the RGD (arginine-glycine-aspartic acid) motif present in many ECM proteins, αvβ3 and αvβ5 integrins initiate a cascade of intracellular signaling events. The inhibition of these integrins by this compound has significant implications for therapeutic areas where cell adhesion and angiogenesis are dysregulated, such as oncology and ophthalmology. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by the antagonism of αvβ3 and αvβ5 integrins with this compound and related antagonists.

Quantitative Data on the Effects of this compound and Related Integrin Antagonists

The following tables summarize the quantitative data on the inhibitory effects of this compound and other relevant αvβ3/αvβ5 antagonists on integrin-mediated cellular processes and downstream signaling pathways.

Table 1: Inhibitory Activity of this compound on Integrin Binding and Cell Migration

| Parameter | Species | Assay | IC50 (nM) |

| αvβ3 Integrin Binding | Human | Receptor Binding Assay | 0.68 |

| αvβ5 Integrin Binding | Human | Receptor Binding Assay | ~1 |

| αvβ3-mediated Cell Adhesion | Human | Cell Adhesion Assay | 12 |

| Vitronectin-mediated Cell Migration | Human | Cell Migration Assay | 12.3 |

| Vitronectin-mediated Cell Migration | Rat | Cell Migration Assay | 3.6 |

Data extracted from Wilkinson-Berka et al., 2006.

Table 2: Effects of the αvβ3/αvβ5 Antagonist Cilengitide on Downstream Signaling

| Parameter | Cell Line | Treatment | Inhibition/Reduction |

| FAK Phosphorylation (Tyr397) | G28 Glioma Cells | 50 µg/ml Cilengitide (1 hr) | ~50% reduction |

| Akt Phosphorylation (Ser473) | G28 Glioma Cells | 50 µg/ml Cilengitide (1 hr) | ~40% reduction |

| ERK1/2 Phosphorylation | PAE-KDR Endothelial Cells | 50 µg/ml Cilengitide (10 min) | Significant decrease |

Data extracted from Bello et al., 2009 and Mitola et al., 2008.

Table 3: Effect of the αvβ3 Antagonist Etaracizumab on Akt Pathway

| Parameter | Cell Line | Treatment | Effect |

| Phosphorylated Akt | SKOV3ip1 Ovarian Cancer | Etaracizumab | Decrease |

| Phosphorylated mTOR | SKOV3ip1 Ovarian Cancer | Etaracizumab | Decrease |

Data extracted from Landen et al., 2008.

Core Downstream Signaling Pathways

Inhibition of αvβ3 and αvβ5 integrins by this compound disrupts the normal downstream signaling cascades that are initiated upon integrin-ligand binding. The primary signaling hubs affected include Focal Adhesion Kinase (FAK), Phosphoinositide 3-Kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK)/ERK, and Rho GTPases.

Focal Adhesion Kinase (FAK) Signaling

FAK is a non-receptor tyrosine kinase that is a central mediator of integrin signaling. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a binding site for Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of other downstream targets.

Diagram of FAK Signaling Pathway Inhibition by this compound

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Activated FAK can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B).

Diagram of PI3K/Akt Signaling Pathway Inhibition

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is essential for cell proliferation, differentiation, and survival. Integrin-mediated FAK activation can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade.

Diagram of MAPK/ERK Signaling Pathway Inhibition

Rho GTPase Signaling

Rho family GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Integrin signaling can modulate the activity of Rho GTPases through various guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Inhibition of integrin signaling can therefore lead to profound changes in cell morphology and motility.

Diagram of Rho GTPase Signaling Regulation

Experimental Protocols

Detailed methodologies for key experiments cited in the study of downstream signaling pathways are provided below.

Western Blot for Phosphorylated FAK (p-FAK Y397)

Objective: To quantify the levels of FAK phosphorylated at tyrosine 397 as an indicator of FAK activation.

Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-FAK (Y397) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Densitometry Analysis: Quantify band intensities using image analysis software.

Diagram of Western Blot Workflow

In Vitro PI3K Kinase Activity Assay

Objective: To measure the enzymatic activity of PI3K in the presence of an inhibitor.

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer, ATP solution, and a substrate solution (e.g., PIP2).

-

Inhibitor Dilution: Prepare serial dilutions of this compound or a known PI3K inhibitor.

-

Kinase Reaction: In a 96-well plate, combine the PI3K enzyme, the inhibitor, and the substrate.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the amount of ADP, and thus to the PI3K activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

RhoA GTPase Pull-Down Activation Assay

Objective: To specifically isolate and quantify the active, GTP-bound form of RhoA.

Methodology:

-

Cell Lysis: Lyse treated cells in a magnesium-containing lysis buffer with protease inhibitors to preserve the GTP-bound state of RhoA.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-Down: Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads, which specifically bind to GTP-bound RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-RhoA antibody. A fraction of the total cell lysate should also be run as a control for total RhoA levels.

-

Quantification: Quantify the amount of active RhoA relative to the total RhoA in each sample.

Conclusion

This compound, as a selective antagonist of αvβ3 and αvβ5 integrins, effectively disrupts key downstream signaling pathways that are fundamental to cell adhesion, migration, survival, and proliferation. The primary nodes of inhibition are the FAK, PI3K/Akt, and MAPK/ERK pathways, with consequent effects on the regulation of Rho GTPases and cytoskeletal dynamics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target integrin-mediated signaling. Further investigation into the precise quantitative effects of this compound on each of these downstream signaling components will be crucial for its clinical development and application.

SB-267268: A Technical Guide to a CXCR2 Antagonist in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB-267268, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), in the context of cancer research. This document details the core mechanism of action, summarizes key preclinical findings, and provides detailed experimental protocols and visualizations to facilitate further investigation into its therapeutic potential.

Core Concepts: The Role of CXCR2 in Oncology

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in inflammation and has emerged as a critical mediator in cancer progression.[1][2] Its activation by specific chemokine ligands, primarily those containing the ELR motif (e.g., CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8/IL-8), triggers a cascade of downstream signaling events that promote tumor growth, angiogenesis, metastasis, and resistance to therapy.[1][2][3]

CXCR2 is expressed on a variety of cells within the tumor microenvironment, including tumor cells, endothelial cells, and immune cells such as myeloid-derived suppressor cells (MDSCs) and neutrophils.[4] This widespread expression underscores its multifaceted role in orchestrating a pro-tumoral environment.

Mechanism of Action of this compound

This compound is a non-peptide, small molecule antagonist that selectively binds to and inhibits the activity of CXCR2. By blocking the interaction between CXCR2 and its cognate ligands, this compound effectively abrogates the downstream signaling pathways that contribute to cancer progression. The chemical structure of this compound is provided below.

Chemical Structure of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₄F₃N₃O₄ |

| Molecular Weight | 451.44 g/mol |

| IUPAC Name | (2R)-2-[[1-[(2,2,2-trifluoroethyl)carbamoyl]-1,2,3,4-tetrahydroquinolin-6-yl]oxy]-N-(pyridin-2-ylmethyl)acetamide |

| InChIKey | PVDGZHKJXXVONO-INIZCTEOSA-N |

| SMILES | c1ccnc(c1)NCCCOc2ccc3C--INVALID-LINK--C(=O)N(Cc3c2)CC(F)(F)F |

| Data sourced from GSRS[5] |

Key Signaling Pathways Modulated by this compound

The antagonism of CXCR2 by this compound leads to the inhibition of several key intracellular signaling pathways implicated in cancer.

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Preclinical Data on CXCR2 Antagonism in Cancer Models

While specific quantitative data for this compound is not extensively published in the public domain, the effects of other potent CXCR2 antagonists provide a strong rationale for its investigation. The following tables summarize representative data from studies on CXCR2 inhibition in various cancer models.

Table 1: In Vitro Efficacy of CXCR2 Antagonists

| Cancer Type | Cell Line | CXCR2 Antagonist | Assay | Endpoint | Result | Reference |

| Colon Cancer | HCT116, HT29 | SCH-527123 | Proliferation | Cell Viability | Significant decrease | [6] |

| Colon Cancer | HCT116, HT29 | SCH-527123 | Migration | Boyden Chamber | Significant decrease | [6] |

| Colon Cancer | HCT116, HT29 | SCH-527123 | Invasion | Matrigel Invasion | Significant decrease | [6] |

| Breast Cancer | Cl66, 4T1 | shRNA knockdown | Cytotoxicity | Paclitaxel/Doxorubicin | Enhanced toxicity | [7] |

| Pancreatic Cancer | PANC-1, MiaPaCa-2 | SCH-479833 | Proliferation | Ki-67 Staining | Decreased proliferation | [8][9] |

| Pancreatic Cancer | PANC-1, MiaPaCa-2 | SCH-479833 | Apoptosis | Caspase-3 Staining | Increased apoptosis | [8][9] |

| Lung Cancer | H460, A549 | G31P | Proliferation | Cell Viability | Dose-dependent decrease | [10] |

| Lung Cancer | H460, A549 | G31P | Migration | Wound Healing | Dose-dependent decrease | [10] |

Table 2: In Vivo Efficacy of CXCR2 Antagonists

| Cancer Type | Animal Model | CXCR2 Antagonist | Outcome Measured | Result | Reference |

| Colon Cancer | Nude mice xenograft | SCH-527123 | Tumor Growth | Significant decrease | [6] |

| Colon Cancer | Nude mice xenograft | SCH-527123 | Microvessel Density | Significant decrease | [6] |

| Breast Cancer | Mammary tumor model | shRNA knockdown + Paclitaxel | Tumor Growth | Significant inhibition | [7] |

| Breast Cancer | Mammary tumor model | shRNA knockdown + Paclitaxel | Lung Metastasis | Significant inhibition | [7] |

| Pancreatic Cancer | Syngeneic & Xenogeneic | SCH-479833 | Tumor Growth | Antitumor effects | [8][9] |

| Pancreatic Cancer | Syngeneic & Xenogeneic | SCH-479833 | Metastasis | Anti-metastatic effects | [8][9] |

| Lung Cancer | Orthotopic xenograft | G31P | Tumor Growth | Suppressed growth | [10] |

| Lung Cancer | Orthotopic xenograft | G31P | Angiogenesis | Suppressed angiogenesis | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments used to evaluate CXCR2 antagonists like this compound.

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of a compound on cell proliferation and viability.

Caption: Workflow for a typical cell viability assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[11]

-

Reagent Addition:

-

MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[11] Then, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.[12]

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[12]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[11][12]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Caption: Workflow for an in vivo tumor xenograft study.

Detailed Steps:

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at a predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for various analyses, including histology (to assess necrosis and apoptosis), immunohistochemistry (to measure proliferation markers like Ki-67 and angiogenesis markers like CD31), and western blotting (to analyze protein expression).

-

Future Directions and Therapeutic Potential

The inhibition of CXCR2 presents a promising therapeutic strategy for a variety of cancers. The preclinical evidence strongly suggests that CXCR2 antagonists like this compound could have significant clinical utility, particularly in the following areas:

-

Combination Therapies: CXCR2 inhibitors have the potential to enhance the efficacy of conventional chemotherapies and targeted agents by overcoming chemoresistance.[6][7] Studies have shown that combining a CXCR2 antagonist with drugs like paclitaxel, doxorubicin, or oxaliplatin (B1677828) can lead to superior anti-tumor effects.[6][7]

-

Immuno-oncology: The tumor microenvironment is often infiltrated with immunosuppressive cells, such as MDSCs, which express high levels of CXCR2.[4] By blocking CXCR2, it may be possible to reduce the recruitment of these cells and enhance the anti-tumor immune response, potentially improving the efficacy of immune checkpoint inhibitors.[15]

-

Anti-angiogenic Therapy: CXCR2 plays a crucial role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[16][17][18] CXCR2 antagonists can inhibit this process, thereby starving the tumor and impeding its growth and metastasis.[1][10]

Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in cancer treatment. This guide provides a foundational understanding for researchers to design and execute studies aimed at evaluating this promising compound.

References

- 1. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. The CXCR2 antagonist, SCH-527123, shows antitumor activity and sensitizes cells to oxaliplatin in preclinical colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CXCR1/2 antagonism with CXCL8/Interleukin-8 analogue CXCL8(3–72)K11R/G31P restricts lung cancer growth by inhibiting tumor cell proliferation and suppressing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. broadpharm.com [broadpharm.com]

- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]